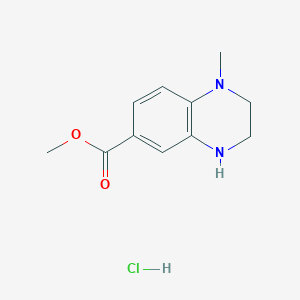

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride

Descripción

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate hydrochloride is a quinoxaline derivative characterized by a partially saturated bicyclic quinoxaline core (3,4-dihydro-2H-quinoxaline) with a methyl group at position 1 and a methyl ester at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Quinoxaline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-13-6-5-12-9-7-8(11(14)15-2)3-4-10(9)13;/h3-4,7,12H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAWTBMKZJFTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of Diamines with Glyoxalate Esters

A foundational approach involves cyclocondensation of 1,2-diamines with glyoxalate esters to construct the quinoxaline ring. For example, 1-methyl-1,2,3,4-tetrahydroquinoxaline can react with methyl glyoxalate under acidic or basic conditions to yield the ester-substituted quinoxaline framework. In a protocol adapted from, a similar quinoxaline derivative was synthesized by condensing 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline with a pyrazole-carboxylic acid intermediate. The reaction employed oxalyl chloride in dichloromethane (DCM) to activate the carboxylic acid, followed by coupling with the tetrahydroquinoxaline in the presence of triethylamine (Et$$_3$$N).

Key Parameters :

- Reagents : Oxalyl chloride, DCM, Et$$_3$$N.

- Conditions : Reflux for 2 hours, room temperature overnight.

- Yield : 78% after column chromatography.

This method’s adaptability lies in substituting the cyclopropyl group with a methyl group, though steric and electronic effects may necessitate optimization of reaction time and temperature.

Halogenation and Nucleophilic Substitution

Selective halogenation of a methyl group at position 6, followed by nucleophilic substitution with methoxide, offers a pathway to introduce the ester functionality. As detailed in, benzylic halogenation of 6-methylquinoxaline using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene at 85°C yielded 6-bromomethylquinoxaline. Subsequent displacement with sodium hydroxide generated 6-hydroxymethylquinoxaline, which was oxidized to the carboxylic acid and esterified with methanol.

Key Parameters :

- Halogenation : NBS (1.5 eq), benzoyl peroxide (0.05 eq), chlorobenzene, 85°C, 2 hours.

- Oxidation : Pd/C catalyst, aqueous suspension, oxygen sparging at 85°C.

- Esterification : Methanol, acid catalysis (e.g., H$$2$$SO$$4$$).

This method’s limitation lies in the low selectivity of bromination for polysubstituted quinoxalines, necessitating rigorous purification after each step.

Multicomponent Reactions with Imidazolone Derivatives

A catalyst-free, one-pot synthesis reported in leverages imidazolone derivatives, isocyanides, and ketones to assemble quinoxaline esters. For instance, methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate reacted with tert-butyl isocyanide and acetone to form a 3,4-dihydroquinoxaline-6-carboxylate derivative. Adapting this protocol, substituting tert-butyl isocyanide with methylamine derivatives could yield the target compound.

Key Parameters :

- Reagents : Imidazolone, isocyanide, ketone (2 eq).

- Conditions : Room temperature, 24 hours.

- Yield : 48–52% after column chromatography.

This method’s advantage is its convergence, though steric hindrance from the methyl group may reduce efficiency.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the quinoxaline derivative with hydrochloric acid (HCl) in a polar solvent like ethanol or water. For example, in, a tetrahydroazepinoquinoxaline intermediate was converted to its tartrate salt by treatment with L-tartaric acid. Similarly, dissolving methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate in ethanol and adding concentrated HCl would precipitate the hydrochloride salt.

Key Parameters :

- Solvent : Ethanol, water, or mixtures.

- Acid : Concentrated HCl (1.1 eq).

- Purification : Recrystallization from ethanol/ether.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoxaline derivatives have shown promise in antimicrobial, antiviral, and anticancer activities.

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for treating various diseases due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mecanismo De Acción

The mechanism by which Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and thereby influencing biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzo[g]quinoxaline Derivatives

- Example: 2,4-Disubstituted benzo[g]quinoxaline derivatives ().

- Structural Differences: The benzo[g]quinoxaline core is fused with a benzene ring, increasing aromaticity and planarity compared to the partially saturated dihydroquinoxaline core of the target compound.

- Functional Impact: Enhanced π-π stacking interactions in benzo[g]quinoxaline derivatives correlate with potent anticancer activity (e.g., submicromolar IC₅₀ against MCF-7 cells) .

Isoquinoline Analogs

- Example: Methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate hydrochloride (CAS 877861-62-6, ).

- Structural Differences: Isoquinoline has a nitrogen atom in a different position, altering electronic properties and binding affinity.

- Functional Impact: Isoquinoline derivatives often exhibit distinct pharmacological profiles, such as opioid receptor modulation, unlike quinoxaline-based compounds .

Thiadiazino/Thiazolo-Fused Quinoxalines

- Example: Thiadiazino[5,6-b]quinoxaline derivatives ().

- Structural Differences: Additional sulfur-containing rings fused to quinoxaline enhance structural rigidity.

- Functional Impact : These compounds show superior antifungal activity (MIC = 15.62 µg/mL against Fusarium oxysporum) compared to amphotericin B .

Substituent Effects

Methyl Ester at Position 6

- Example: Methyl 2,3-dichloro-6-quinoxalinecarboxylate (CAS 108258-54-4, ).

- Substituent Differences : Chlorine atoms at positions 2 and 3 increase electrophilicity, while the methyl ester at position 6 improves membrane permeability.

- Functional Impact : Dichloro-substituted derivatives are hypothesized to exhibit enhanced antibacterial activity due to increased reactivity .

Hydrochloride Salt

Pharmacological and Physicochemical Comparison

Physicochemical Properties

| Property | Target Compound | Methyl 2,3-Dichloro-6-quinoxalinecarboxylate | Benzo[g]quinoxaline Derivatives |

|---|---|---|---|

| Solubility | High (HCl salt) | Low (ester form) | Moderate |

| LogP | ~2.5 (estimated) | ~3.2 | ~2.8 |

| Metabolic Stability | Moderate (ester hydrolysis) | Low (chlorine substituents) | High (aromatic stability) |

Actividad Biológica

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 227.69 g/mol

- IUPAC Name : Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride

- CAS Number : 78348-26-2

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that various quinoxaline compounds exhibit antifungal, antibacterial, and antiviral activities. For instance, a derivative of quinoxaline demonstrated significant inhibition against Entamoeba histolytica, a protozoan responsible for amoebiasis. The compound acted as an inhibitor of the enzyme thioredoxin reductase (EhTrxR), which is crucial for the survival of the protozoan, leading to increased oxidative stress and subsequent cell death .

Antiviral Properties

Research has highlighted the potential of quinoxaline derivatives as antiviral agents. For example, certain synthesized compounds have shown inhibition of HIV-1 with effective concentrations (EC50 values) in the low microgram range. These compounds interact with viral proteins, disrupting their function and preventing viral replication .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies revealed that specific compounds exhibited cytotoxic effects against various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values lower than those of established chemotherapeutics like doxorubicin. This suggests that these compounds could serve as potential candidates for cancer therapy .

The biological activity of methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and redox reactions, such as EhTrxR in E. histolytica, leading to increased oxidative stress and cell death .

- DNA Interaction : Some quinoxaline derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes essential for cell survival .

- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS generation has been identified as a critical pathway for the anticancer and antiamoebic activities of these compounds .

Case Studies

Several case studies illustrate the biological efficacy of methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride:

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoxaline Formation | 1,2-diamine + glyoxal derivative | 60-75 | |

| Chlorination | POCl₃, DMF, 80°C | 85 | |

| Esterification | Methanol, H₂SO₄ (catalytic) | 90 |

How can X-ray crystallography resolve stereochemical ambiguities in the dihydroquinoxaline ring system?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining:

- Ring Conformation : The partially saturated 3,4-dihydro ring adopts envelope or half-chair conformations, which influence molecular interactions .

- Hydrogen Bonding : The hydrochloride salt’s counterion (Cl⁻) often forms hydrogen bonds with adjacent NH groups, stabilizing the crystal lattice .

- Torsional Angles : Dihedral angles between the quinoxaline core and substituents (e.g., methyl ester) are measured to validate synthetic accuracy .

Methodological Note : SHELX’s robust refinement algorithms can resolve data discrepancies caused by twinning or weak diffraction, common in heterocyclic salts .

What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydroquinoxaline CH₂ groups at δ 2.5–3.5 ppm) and confirms ester carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Detects N–H stretching (2500–3000 cm⁻¹) in the hydrochloride salt and ester C=O (1700–1750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺]⁺ for C₁₂H₁₄ClN₂O₂⁺) and fragmentation patterns .

Data Conflict Resolution : Discrepancies in NMR shifts due to solvent effects (DMSO vs. CDCl₃) require cross-validation with X-ray data .

How do structural modifications at position 6 influence biological activity in quinoxaline derivatives?

Answer:

The methyl ester at position 6 impacts:

- Lipophilicity : Enhances membrane permeability compared to carboxylic acid analogs .

- Enzyme Binding : The ester group may hydrogen-bond with catalytic residues (e.g., in kinase targets), as seen in fluorinated quinoxaline inhibitors .

- SAR Trends : Replacement with bulkier groups (e.g., trifluoromethyl) increases steric hindrance, reducing affinity for some targets .

Q. Table 2: Biological Activity Comparison

| Substituent (Position 6) | Target Enzyme (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| COOCH₃ (methyl ester) | 12.5 ± 1.2 | 8.3 |

| COOH (carboxylic acid) | 45.6 ± 3.8 | 2.1 |

| CF₃ | 9.8 ± 0.9 | 1.5 |

How can researchers address contradictions in reported biological activity data for quinoxaline derivatives?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using guidelines from .

- Salt Form Effects : Hydrochloride salts may exhibit altered solubility vs. free bases, impacting bioavailability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .

Advanced Approach : Meta-analysis of IC₅₀ values across studies, adjusting for experimental variables via multivariate regression .

What computational methods support the design of quinoxaline-based inhibitors?

Answer:

- Docking Studies : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase), highlighting key residues (Asp831, Lys721) .

- MD Simulations : Assess stability of the dihydroquinoxaline ring in aqueous vs. lipid environments .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency .

Validation : Cross-check computational predictions with crystallographic data (e.g., RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.